molecular formula C11H13ClN4 B13531255 4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Katalognummer: B13531255
Molekulargewicht: 236.70 g/mol
InChI-Schlüssel: YGPBLHMQXXHZLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chloro-substituted aniline ring attached to a triazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with methyl isothiocyanate under basic conditions to form 3-ethyl-1-methyl-1h-1,2,4-triazole-5-thiol.

    Substitution Reaction: The triazole derivative is then subjected to a nucleophilic substitution reaction with 4-chloro-3-nitroaniline in the presence of a suitable base, such as potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It can be used in the development of advanced materials, such as polymers and coatings, with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro-substituted aniline ring enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a triazole ring.

    4-Chloro-3-ethyl-1-methyl-1H-imidazole-5-carboxylic acid: Contains an imidazole ring, differing in nitrogen atom positioning.

Uniqueness

4-Chloro-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H13ClN4

Molekulargewicht

236.70 g/mol

IUPAC-Name

4-chloro-3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-6-7(13)4-5-9(8)12/h4-6H,3,13H2,1-2H3

InChI-Schlüssel

YGPBLHMQXXHZLV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=N1)C2=C(C=CC(=C2)N)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.